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Compound of Interest

Compound Name: GSK467

Cat. No.: B15606084

A comprehensive analysis of the cross-reactivity profile of GSK467, a potent inhibitor of the
histone demethylase KDM5B, reveals a high degree of selectivity against other histone
demethylases. This guide provides a detailed comparison of GSK467's inhibitory activity,
supported by experimental data and protocols, to inform researchers and drug development
professionals in the field of epigenetics.

GSK467 has emerged as a valuable chemical probe for studying the biological functions of
KDMBS5B (also known as JARID1B or PLU1), a member of the Jumonji C (JmjC) domain-
containing family of histone lysine demethylases. KDM5B specifically removes methyl groups
from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription.
Dysregulation of KDM5B has been implicated in various cancers, making it an attractive
therapeutic target.

Selectivity Profile of GSK467

GSK467 demonstrates potent inhibition of KDM5B with a reported inhibitory constant (Ki) of 10
nM and a half-maximal inhibitory concentration (IC50) of 26 nM.[1] Extensive cross-reactivity
screening against a panel of other JmjC domain-containing histone demethylases has
confirmed its high selectivity.

A key study by Johansson et al. (2016) characterized the selectivity of GSK467 and found it to
be 180-fold more selective for KDM5B over KDM4C.[1] Furthermore, the inhibitor showed no
measurable inhibitory activity against KDM6 family members and other tested Jumonji family
demethylases at the concentrations evaluated.
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Histone ..
Selectivity vs.

Demethylase Target IC50 (pM)

. KDM5B
Family
KDM5 KDM5B 0.026
KDM4 KDM4C 4.68 180-fold
KDM6 KDMB6A (UTX) >100 >3800-fold
KDM6B (JMJD3) >100 >3800-fold

Table 1: Comparative inhibitory activity of GSK467 against a selection of histone
demethylases. Data derived from Johansson C, et al. Nat Chem Biol. 2016 Jul;12(7):539-45.

Mechanism of Action and Signaling Pathway

KDMB5B functions as a transcriptional repressor by demethylating H3K4me2/3 at gene
promoters, leading to a more condensed chromatin state and reduced gene expression.[2][3]
By inhibiting KDM5B, GSK467 prevents the removal of these active histone marks, thereby
maintaining a transcriptionally permissive chromatin environment and promoting the expression
of KDM5B target genes. The inhibitor acts by binding to the 2-oxoglutarate (2-OG) binding
pocket within the catalytic JmjC domain of KDM5B, competing with the endogenous cofactor.[1]

[4]

The signaling pathway below illustrates the role of KDM5B in transcriptional regulation and the
mechanism of inhibition by GSK467.

KDMS5B Signaling Pathway and GSK467 Inhibition
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Caption: KDM5B demethylates H3K4me3, leading to transcriptional repression. GSK467
inhibits KDM5B, maintaining active chromatin and gene expression.

Experimental Protocols

The selectivity of GSK467 was determined using a biochemical assay, typically an
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or a similar technology.
Below is a generalized protocol for such an assay.

AlphaScreen Assay for Histone Demethylase Activity

This assay measures the demethylation of a biotinylated histone H3 peptide by the respective
histone demethylase enzyme.

Materials:

Recombinant histone demethylase enzymes (KDM5B, KDM4C, KDM6A, etc.)

 Biotinylated histone H3K4me3 peptide substrate

e GSK467 and other control compounds

e AlphaScreen Streptavidin Donor Beads

e AlphaScreen Anti-unmethylated H3K4 Antibody Acceptor Beads

o Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

o Cofactors (e.g., Ascorbate, (NHa)2Fe(S0a4)2:6H20, a-ketoglutarate)

o 384-well white microplates

Procedure:

o Compound Preparation: Prepare serial dilutions of GSK467 and control compounds in
DMSO. Further dilute in assay buffer to the desired final concentrations.
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e Enzyme and Substrate Preparation: Dilute the histone demethylase enzymes and the
biotinylated H3K4me3 peptide substrate in assay buffer containing the necessary cofactors.

e Reaction Initiation: In a 384-well plate, add the compound dilutions, followed by the enzyme
solution. Initiate the demethylation reaction by adding the peptide substrate.

e Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60
minutes).

o Detection: Stop the reaction by adding a solution containing the AlphaScreen Donor and
Acceptor beads.

» Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow
for bead association. Read the plate on an AlphaScreen-capable plate reader.

o Data Analysis: The AlphaScreen signal is inversely proportional to the enzyme activity.
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for screening and confirming histone
demethylase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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histone-demethylases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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